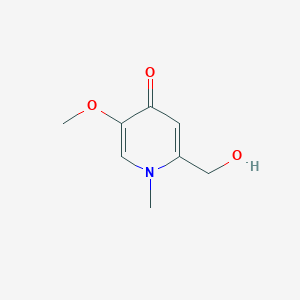

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one

Description

Historical Context and Discovery of Hydroxypyridinone Derivatives

The historical development of hydroxypyridinone derivatives spans nearly a century of organic chemistry research, beginning with the earliest documented synthesis of a 3-hydroxypyridin-4-one reported in 1931 by Armit and Nolan, who successfully converted pyromeconic acid to the protected 3-hydroxy-1-methyl pyridin-4-one through an innovative double Michael addition reaction. This pioneering work established the fundamental synthetic framework that would subsequently be adopted and refined by numerous research groups throughout the following decades. The early investigations by Kleipool and Wibaut, Heyns and Vogelsang, Berson and colleagues, and Adams and colleagues further expanded the synthetic repertoire, developing methodologies for preparing various hydroxypyridinone derivatives with different substitution patterns and functional group arrangements.

The systematic exploration of hydroxypyridinone chemistry gained significant momentum during the latter half of the twentieth century, as researchers began to recognize the exceptional metal-binding properties and therapeutic potential of these compounds. A particularly significant milestone occurred in 1988 when Raymond's group published their groundbreaking synthesis of multidentate hydroxypyridinones, including 3,4-linear hydroxypyridinone and 3,4,3-linear hydroxypyridinone derivatives, which demonstrated the feasibility of creating more complex chelating systems with enhanced binding capabilities. This work opened new avenues for developing sophisticated metal chelators with improved selectivity and efficacy compared to earlier monodentate systems.

The clinical validation of hydroxypyridinone chemistry arrived with the development and approval of deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone derivative that became the first orally active iron chelator for treating iron overload in patients with thalassemia major. This therapeutic breakthrough demonstrated the practical clinical utility of hydroxypyridinone derivatives and sparked intensive research efforts to develop additional therapeutic applications for this compound class. The success of deferiprone provided compelling evidence for the favorable toxicity profile and bioavailability characteristics of hydroxypyridinone derivatives, encouraging further investigation into their potential applications across diverse therapeutic areas.

The evolution of hydroxypyridinone research has been characterized by increasingly sophisticated approaches to molecular design, incorporating principles of medicinal chemistry, coordination chemistry, and pharmacokinetics to optimize therapeutic performance. Recent decades have witnessed the development of hybrid hydroxypyridinone derivatives that combine metal chelating capabilities with additional pharmacophores, creating multitarget therapeutic agents with enhanced biological activities. These advances have expanded the potential applications of hydroxypyridinone derivatives beyond traditional chelation therapy to include antimicrobial agents, metalloenzyme inhibitors, neuroprotective compounds, and diagnostic agents.

| Historical Milestone | Year | Key Achievement | Research Impact |

|---|---|---|---|

| First Synthesis | 1931 | Armit and Nolan synthesis of 3-hydroxypyridin-4-one | Established fundamental synthetic methodology |

| Multidentate Development | 1988 | Raymond group synthesis of complex chelators | Enabled advanced chelating system design |

| Clinical Validation | 1990s | Deferiprone approval for iron overload treatment | Demonstrated therapeutic viability |

| Hybrid Compounds | 2000s-Present | Development of multitarget hydroxypyridinone derivatives | Expanded therapeutic applications |

Chemical Classification and Nomenclature

The systematic classification of hydroxypyridinone derivatives is based primarily on the relative positioning of the hydroxyl and carbonyl functional groups within the pyridine ring system, creating three distinct structural classes that exhibit unique coordination chemistry and biological properties. The most extensively studied class comprises 3-hydroxy-4(1H)-pyridinones, commonly designated as 3,4-hydroxypyridinones, which feature the hydroxyl group at the 3-position and the carbonyl group at the 4-position of the pyridine ring. This structural arrangement creates an optimal bidentate chelating system that demonstrates exceptional affinity for divalent and trivalent metal ions, particularly iron, copper, and zinc species that are commonly encountered in biological systems.

The second major classification encompasses 3-hydroxy-2(1H)-pyridinones, designated as 3,2-hydroxypyridinones, which position the hydroxyl group at the 3-position and the carbonyl group at the 2-position. This isomeric arrangement results in different coordination geometries and metal binding affinities compared to the 3,4-hydroxypyridinone class, often exhibiting altered selectivity profiles and biological activities. The third classification includes 1-hydroxy-2(1H)-pyridinones, known as 1,2-hydroxypyridinones, where the hydroxyl group is attached to the nitrogen atom and the carbonyl group occupies the 2-position. This unique structural motif creates distinct electronic properties and coordination behavior that can be exploited for specialized applications requiring different metal binding characteristics.

The nomenclature system for hydroxypyridinone derivatives follows International Union of Pure and Applied Chemistry guidelines while incorporating specific conventions that reflect the unique structural features of these compounds. The compound this compound exemplifies the systematic naming approach, where each substituent is identified by its position number and chemical identity. The designation "4(1H)-one" indicates the presence of a carbonyl group at the 4-position with the hydrogen atom attached to the nitrogen, while the various substituents are numbered according to their positions relative to the nitrogen atom in the pyridine ring.

The structural diversity within hydroxypyridinone chemistry is further enhanced by the extensive range of possible substituents that can be incorporated at different positions of the pyridine ring. These modifications can include alkyl groups, aryl systems, hydroxymethyl groups, methoxy substituents, halogen atoms, and various heterocyclic moieties, each contributing distinct electronic and steric effects that influence the overall properties of the resulting compounds. The systematic variation of these substituents has enabled researchers to develop comprehensive structure-activity relationships and optimize compounds for specific therapeutic applications.

| Classification Type | Structural Formula | Key Positions | Typical Applications |

|---|---|---|---|

| 3,4-Hydroxypyridinone | 3-hydroxy-4(1H)-pyridinone | Hydroxyl at 3, Carbonyl at 4 | Iron chelation, antimicrobial agents |

| 3,2-Hydroxypyridinone | 3-hydroxy-2(1H)-pyridinone | Hydroxyl at 3, Carbonyl at 2 | Enzyme inhibition, metal sensing |

| 1,2-Hydroxypyridinone | 1-hydroxy-2(1H)-pyridinone | Hydroxyl at N, Carbonyl at 2 | Specialized chelation applications |

Significance in Hydroxypyridinone Research

The research significance of hydroxypyridinone derivatives, exemplified by compounds such as this compound, extends across multiple scientific disciplines and therapeutic applications, establishing these compounds as versatile platforms for drug discovery and development. The exceptional metal chelating properties of hydroxypyridinones have been extensively exploited for chelation therapy applications, where precise control of metal homeostasis is required for treating various pathological conditions. The high metal chelating efficacy combined with favorable toxicity profiles makes hydroxypyridinone derivatives particularly attractive for long-term therapeutic interventions, as demonstrated by the clinical success of deferiprone in treating iron overload disorders.

Recent research developments have revealed the substantial potential of hydroxypyridinone derivatives as metalloenzyme inhibitors, opening new therapeutic avenues for treating diseases involving dysregulated enzymatic activity. Comprehensive studies have demonstrated the effectiveness of hydroxypyridinone compounds as inhibitors of histone deacetylases, tyrosinase, and metallo-β-lactamase enzymes, each representing important therapeutic targets for cancer, dermatological disorders, and antibiotic resistance, respectively. The ability of hydroxypyridinone derivatives to selectively bind metal cofactors in enzyme active sites while maintaining acceptable selectivity profiles represents a significant advancement in metalloenzyme inhibitor design.

The antimicrobial and biostatic properties of hydroxypyridinone derivatives have garnered considerable attention in the context of emerging antibiotic resistance and the need for novel antimicrobial strategies. Research has demonstrated that hydroxypyridinone compounds can effectively inhibit bacterial growth through metal depletion mechanisms, disrupting essential metabolic processes that require metal cofactors. This mechanism of action differs fundamentally from traditional antibiotics, potentially providing resistance to the development of bacterial resistance mechanisms that typically evolve against conventional antimicrobial agents.

The application of hydroxypyridinone derivatives in neurodegenerative disease research represents another area of significant scientific importance, particularly in the development of anti-Alzheimer's disease therapeutics. The ability of these compounds to chelate metal ions implicated in amyloid plaque formation and oxidative stress processes makes them attractive candidates for neuroprotective interventions. The multitarget approach enabled by hydroxypyridinone chemistry allows for the simultaneous addressing of multiple pathological mechanisms involved in neurodegenerative processes, potentially providing more effective therapeutic outcomes compared to single-target approaches.

The versatility of hydroxypyridinone chemistry has also enabled the development of sophisticated diagnostic and imaging agents, leveraging the unique coordination properties of these compounds to create metal complexes with enhanced contrast properties for magnetic resonance imaging applications. The ability to systematically modify hydroxypyridinone structures to optimize both metal binding properties and pharmacokinetic characteristics makes these compounds particularly valuable for developing next-generation diagnostic agents with improved safety and efficacy profiles.

| Research Application | Primary Mechanism | Therapeutic Targets | Development Status |

|---|---|---|---|

| Chelation Therapy | Metal sequestration | Iron overload, copper toxicity | Clinical applications |

| Metalloenzyme Inhibition | Active site metal binding | Cancer, dermatology, infections | Preclinical development |

| Antimicrobial Activity | Metal depletion | Bacterial infections | Research phase |

| Neuroprotection | Metal homeostasis regulation | Alzheimer's disease, neurodegeneration | Investigational |

| Diagnostic Imaging | Contrast agent formation | Medical imaging | Development phase |

Properties

IUPAC Name |

2-(hydroxymethyl)-5-methoxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9-4-8(12-2)7(11)3-6(9)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSRFMARJNTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499445 | |

| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62885-45-4 | |

| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the hydroxymethylation of 5-methoxy-1-methylpyridin-4(1H)-one using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced at the 2-position of the pyridine ring.

Another approach involves the use of paraformaldehyde and hydrochloric acid in an aqueous medium to achieve the hydroxymethylation. This method is advantageous due to its simplicity and the use of readily available reagents .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxymethylation process. Catalysts such as stannic chloride and tri-n-butylamine are sometimes used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: 2-Formyl-5-methoxy-1-methylpyridin-4(1H)-one.

Reduction: this compound alcohol.

Substitution: Various substituted pyridin-4(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Reactions

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its synthetic routes primarily involve hydroxymethylation of 5-methoxy-1-methylpyridin-4(1H)-one using formaldehyde in the presence of a base like sodium hydroxide. Alternative methods include the use of paraformaldehyde and hydrochloric acid under mild conditions.

Major Reactions

- Oxidation : The hydroxymethyl group can be oxidized to a formyl group using reagents such as pyridinium chlorochromate.

- Reduction : It can be reduced to form a corresponding alcohol using sodium borohydride.

- Substitution : The methoxy group is amenable to nucleophilic substitution reactions.

Biological Applications

Research indicates that 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one possesses potential bioactive properties. Studies have focused on its antimicrobial and anticancer activities.

Antimicrobial Properties

The compound has been investigated for its ability to inhibit various microbial strains, suggesting its potential as a natural preservative or therapeutic agent against infections.

Anticancer Research

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Medical Applications

In the realm of drug development, this compound has been explored for its potential as an enzyme inhibitor. This aspect is particularly relevant for designing drugs targeting diseases where enzyme activity plays a critical role, such as neurodegenerative disorders .

Enzyme Inhibition

The compound's structure allows it to interact with active sites on enzymes, potentially leading to competitive inhibition. This feature is valuable in developing therapeutic agents aimed at conditions like Alzheimer's disease, where enzyme inhibitors are crucial for managing symptoms .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as solubility and reactivity.

Case Study 1: Neuroprotective Properties

A study investigated derivatives of salidroside, including those related to this compound, showing significant neuroprotective effects in models of cerebral ischemia. The derivatives demonstrated competitive inhibition of monoamine oxidase B (MAO-B), suggesting therapeutic potential in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it could serve as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and selectivity towards different targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, including antibacterial, antifungal, and possibly anticancer activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from studies, case studies, and relevant data.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains.

Key Findings:

- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values ranged from to mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

| Enterococcus faecalis | 0.0048 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also been studied for its antifungal effects.

Key Findings:

- The compound showed antifungal activity against Candida albicans and Fusarium oxysporum with MIC values of to µM .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial and fungal metabolism. For instance, it may interfere with topoisomerase activity, which is crucial for DNA replication in these microorganisms .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine compounds similar to this compound. These studies indicated that modifications in the molecular structure could enhance biological activity significantly. For example, substituents at specific positions on the pyridine ring were shown to improve antibacterial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the hydroxymethyl and methoxy substituents at positions 2 and 5 of the pyridinone scaffold?

- Methodological Answer : The synthesis typically involves regioselective functionalization. For example, the hydroxymethyl group can be introduced via nucleophilic substitution or reduction of a carbonyl intermediate. Methoxylation at position 5 may require protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) to avoid side reactions . Optimization of reaction conditions (solvent polarity, temperature) is critical to minimize byproducts like regioisomers or over-oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate between structural isomers or tautomeric forms of this compound?

- Methodological Answer :

- NMR : The chemical shift of the hydroxymethyl proton (~4.3–4.7 ppm in -NMR) and methoxy group (~3.8 ppm) helps confirm substitution positions. -NMR can distinguish keto-enol tautomers via carbonyl carbon shifts (~170–180 ppm for keto forms) .

- MS : High-resolution mass spectrometry (HRMS) can resolve molecular ion peaks (e.g., CHNO) and fragmentation patterns to rule out isomers .

Q. What solvent systems are optimal for studying the compound’s stability and solubility in vitro?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxymethyl group. Stability studies should monitor degradation (e.g., via HPLC) under varying pH and temperature, noting hydrolysis risks for the methoxy group in acidic conditions .

Advanced Research Questions

Q. How do stereochemical and electronic effects of the hydroxymethyl group influence binding interactions in biological assays (e.g., enzyme inhibition)?

- Methodological Answer : Molecular docking simulations (using software like AutoDock Vina) can model interactions between the hydroxymethyl group and active-site residues. Experimental validation via mutagenesis studies (e.g., replacing hydroxymethyl with methyl) quantifies contributions to binding affinity. Comparative studies with emtricitabine analogs highlight stereochemical dependencies .

Q. What strategies resolve contradictions in reported bioactivity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Control for impurities (e.g., epimers or oxidation byproducts) via HPLC purification. Statistical meta-analysis of published IC values identifies outliers linked to assay conditions (e.g., buffer ionic strength) .

Q. How can computational models predict the compound’s reactivity in nucleophilic or oxidative environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or nucleophilic attack. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Experimental validation via cyclic voltammetry quantifies redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.